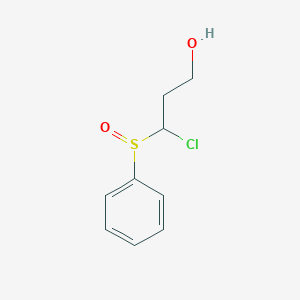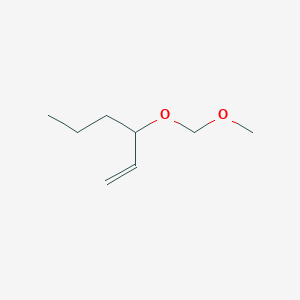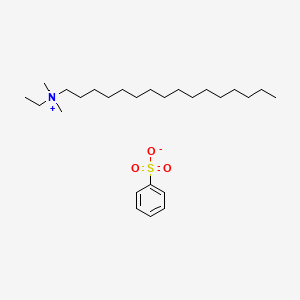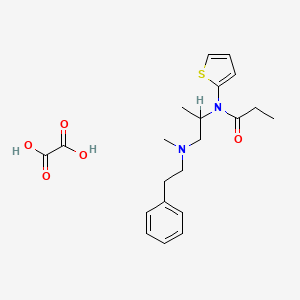
N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-thienyl)propionamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-thienyl)propionamide oxalate is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a thienyl group, a phenethylamino group, and an oxalate salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-thienyl)propionamide oxalate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Phenethylamino Intermediate: This step involves the reaction of phenethylamine with methylating agents under controlled conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced through a substitution reaction, where a suitable thienyl precursor reacts with the intermediate.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the intermediate and a propionyl chloride derivative.
Oxalate Salt Formation: The compound is then converted to its oxalate salt form by reacting with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-thienyl)propionamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-thienyl)propionamide oxalate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-furyl)propionamide oxalate: Similar structure with a furan ring instead of a thienyl ring.
N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-pyridyl)propionamide oxalate: Contains a pyridine ring instead of a thienyl ring.
Uniqueness
N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-thienyl)propionamide oxalate is unique due to the presence of the thienyl group, which may impart specific chemical and biological properties that are distinct from its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
100409-59-4 |
|---|---|
Molekularformel |
C21H28N2O5S |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
N-[1-[methyl(2-phenylethyl)amino]propan-2-yl]-N-thiophen-2-ylpropanamide;oxalic acid |
InChI |
InChI=1S/C19H26N2OS.C2H2O4/c1-4-18(22)21(19-11-8-14-23-19)16(2)15-20(3)13-12-17-9-6-5-7-10-17;3-1(4)2(5)6/h5-11,14,16H,4,12-13,15H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
AOPVYUNYEXACTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1=CC=CS1)C(C)CN(C)CCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)


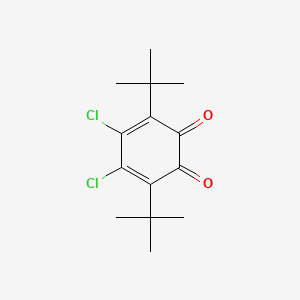
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)

![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)
